molecular formula C11H14N2O2 B1366579 ethyl (2E)-2-(phenylhydrazono)propanoate CAS No. 4792-54-5

ethyl (2E)-2-(phenylhydrazono)propanoate

Cat. No. B1366579
CAS RN: 4792-54-5
M. Wt: 206.24 g/mol
InChI Key: NRHLGLQBPHEKMF-FMIVXFBMSA-N
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Description

Esters are a class of organic compounds that are derived from carboxylic acids . They are commonly used in a wide variety of applications, including as solvents, plasticizers, and flavorings .


Synthesis Analysis

Esters can be synthesized through a process known as esterification, where a carboxylic acid reacts with an alcohol in the presence of a catalyst .


Molecular Structure Analysis

The molecular structure of esters includes a carbonyl group (C=O) and an ether group (R-O-R’) .


Chemical Reactions Analysis

Esters can undergo a number of chemical reactions, including hydrolysis, reduction, and the Claisen condensation .


Physical And Chemical Properties Analysis

Esters have distinct physical and chemical properties. For instance, they often have pleasant smells and are usually less dense than water .

Scientific Research Applications

  • Synthesis of Methyl Propanoate

    • Field : Organic Chemistry
    • Application : Methyl propanoate is an important precursor for polymethyl methacrylates .
    • Method : The use of a Baeyer–Villiger monooxygenase (BVMO) to produce this compound was investigated .
    • Results : Several BVMOs were identified that produce the chemically non-preferred product methyl propanoate in addition to the normal product ethyl acetate .
  • Preparation of Esters

    • Field : Organic Chemistry
    • Application : Esters are produced when carboxylic acids are heated with alcohols in the presence of an acid catalyst .
    • Method : The catalyst is usually concentrated sulphuric acid. Dry hydrogen chloride gas is used in some cases, but these tend to involve aromatic esters .
    • Results : The esterification reaction is both slow and reversible .

Safety And Hazards

Like all chemicals, esters can pose certain hazards. For example, some esters are flammable and can cause irritation if they come into contact with the skin or eyes .

Future Directions

The study of esters and their reactions continues to be an important area of research in organic chemistry. This includes the development of new synthesis methods and the exploration of new applications .

properties

IUPAC Name

ethyl (2E)-2-(phenylhydrazinylidene)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-3-15-11(14)9(2)12-13-10-7-5-4-6-8-10/h4-8,13H,3H2,1-2H3/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHLGLQBPHEKMF-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=CC=CC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/NC1=CC=CC=C1)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (2E)-2-(phenylhydrazono)propanoate

CAS RN

13732-33-7, 4792-54-5
Record name Ethyl (2E)-2-(2-phenylhydrazinylidene)propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13732-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC120372
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120372
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MMSA Verzola, DP de Almeida Marques… - Medicinal Chemistry …, 2023 - Springer
The search for an effective small molecule against the severe acute respiratory syndrome related coronavirus 2 (SARS-CoV-2) is a challenge that remains even after the end of the …
Number of citations: 2 link.springer.com

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